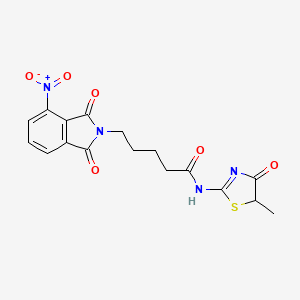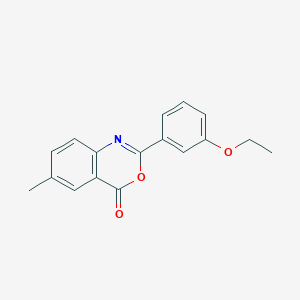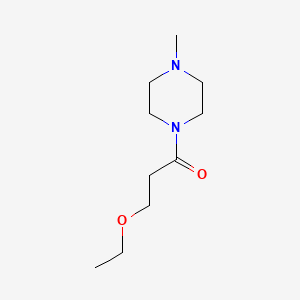![molecular formula C18H26N4O4 B4189313 4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B4189313.png)
4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine
Descripción general
Descripción
4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine, also known as BPNM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound belongs to the class of morpholine derivatives and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine is not fully understood. However, studies have suggested that 4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine exerts its effects by inhibiting various enzymes and signaling pathways. For example, 4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis.
Biochemical and physiological effects:
4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine has been shown to have various biochemical and physiological effects. Studies have shown that 4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine can induce apoptosis in cancer cells by activating caspases. 4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In addition, 4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine in lab experiments is its ability to selectively target cancer cells. 4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine has been shown to have minimal toxicity towards normal cells, making it an ideal candidate for cancer therapy. However, one of the limitations of using 4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine. One of the areas that require further investigation is the exact mechanism of action of 4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine. Studies are also needed to determine the optimal dosage and administration route of 4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine for cancer therapy. In addition, further studies are needed to investigate the potential use of 4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine in other fields such as anti-inflammatory therapy and angiogenesis inhibition.
Conclusion:
In conclusion, 4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Studies have shown that 4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine has also been studied for its potential use as an anti-inflammatory agent. Although there are some limitations to using 4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine in lab experiments, its selective targeting of cancer cells makes it an ideal candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of 4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine and its potential applications in other fields.
Aplicaciones Científicas De Investigación
4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine has been extensively studied for its potential applications in various scientific fields. One of the major applications of 4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine is in the field of cancer research. Studies have shown that 4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-[5-(4-butyryl-1-piperazinyl)-2-nitrophenyl]morpholine has also been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4/c1-2-3-18(23)21-8-6-19(7-9-21)15-4-5-16(22(24)25)17(14-15)20-10-12-26-13-11-20/h4-5,14H,2-3,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJDIMRFMMIMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[3-(Morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(benzylsulfonyl)amino]-N-ethylbenzenesulfonamide](/img/structure/B4189230.png)
![3,3-dimethyl-2-methylene-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4189237.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4189249.png)
![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4189252.png)

![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4189271.png)
![N,N-dimethyl-N'-[4-(4-morpholinyl)-2-quinazolinyl]-1,4-benzenediamine hydrochloride](/img/structure/B4189278.png)
![N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4189291.png)
![1-(4-tert-butylphenoxy)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B4189294.png)
![2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4189305.png)

![N-benzyl-2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4189317.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4189332.png)